Product packaging for Rhizopine(Cat. No.:CAS No. 151062-28-1)

Rhizopine

Número de catálogo: B115624
Número CAS: 151062-28-1
Peso molecular: 193.2 g/mol
Clave InChI: AKNRSBGAGRXTRP-DBTJYCMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Rhizopine is a specialized chemical signal, primarily studied in the context of the symbiotic relationship between nitrogen-fixing bacteria, such as Sinorhizobium meliloti , and legume plants . These compounds, including scyllo-inosamine (SIA) and 3-O-methyl-scyllo-inosamine (3-O-MSI), are synthesized by bacteria within the root nodules of the plant and are believed to play a role in exclusive microbial communication, potentially providing a benefit to kin bacteria . The core research value of this compound lies in its application as a key mediator in synthetic transkingdom signaling networks. Research demonstrates that rhizopines produced by engineered plants can be exuded into the rhizosphere and perceived by modified bacterial biosensors, thereby activating targeted gene expression . This mechanism provides a powerful tool for researchers aiming to precisely control bacterial behavior, such as the delivery of beneficial functions like nitrogen fixation or pathogen antagonism, in the immediate root environment of specific crops . The molecular pathway for this compound biosynthesis in native producers involves genes such as mosABC and mosDEF , with MosB acting as an aminotransferase and MosDEF functioning as a dehydrogenase complex . Recent advancements have led to the development of stable this compound biosensor plasmids, such as pSIR05, which exhibit improved performance and minimal impact on bacterial growth, enabling more robust plant-dependent control of bacterial gene expression in situ . This product, with the CAS number 2060060-84-4 and a molecular formula of C7H15NO5, is intended for Research Use Only . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5 B115624 Rhizopine CAS No. 151062-28-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

151062-28-1

Fórmula molecular

C7H15NO5

Peso molecular

193.2 g/mol

Nombre IUPAC

(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1

Clave InChI

AKNRSBGAGRXTRP-DBTJYCMPSA-N

SMILES

COC1C(C(C(C(C1O)O)O)N)O

SMILES isomérico

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O

SMILES canónico

COC1C(C(C(C(C1O)O)O)N)O

Sinónimos

3-O-methyl-scyllo-inosamine
3-O-MSI
rhizopine

Origen del producto

United States

Molecular Genetics of Rhizopine Biosynthesis

Genetic Loci and Organization of Rhizopine Synthesis Genes (mos genes)

The genes responsible for this compound synthesis are collectively known as mos genes. These genes are typically found in clusters and are located on the symbiotic (Sym) plasmid of rhizobia. ku.edunih.govcore.ac.ukresearchgate.net

The mos locus in Rhizobium meliloti L5-30, which directs the biosynthesis of 3-O-methyl-scyllo-inosamine (3-O-MSI), is characterized as a mosaic structure comprising four open reading frames (ORFs): ORF1 and mosABC, arranged as an operon. nih.gov ORF1 exhibits significant homology with the 5' region of the nifH gene, and its expression is not essential for mos activity. nih.gov

The proteins encoded by mosABC have been detected in nodule extracts. nih.gov MosA shares amino acid sequence similarity with the DapA protein of Escherichia coli, although their functions are likely distinct. nih.gov MosB contains a central domain homologous to various proteins involved in carbohydrate metabolism, antibiotic biosynthesis, and outer-cell-wall biosynthesis, suggesting a potential regulatory role. nih.gov MosC's structure is consistent with it functioning as a membrane transport protein, responsible for exporting 3-O-MSI. nih.govrhizosphere.org

Another this compound, scyllo-inosamine (sIa), is synthesized by R. meliloti Rm220-3. This strain possesses ORF1 and mosB and mosC, but lacks mosA. nih.gov It is proposed that the mosA gene product in R. meliloti L5-30 is involved in the conversion of scyllo-inosamine to 3-O-methyl-scyllo-inosamine. nih.gov In R. leguminosarum bv. viciae strain 1a, mosB and mosC homologues form an operon, while mosA is located separately. core.ac.uk MosB in this strain may function as an aminotransferase, and MosC, with its 12 predicted membrane-spanning regions, is likely a membrane protein. core.ac.uk

Gene/ORFProposed Function/HomologyLocation in L5-30Notes
ORF1Homology with nifH 5' regionmos locus operonNot required for mos activity nih.gov
MosASimilar to E. coli DapA; involved in conversion of scyllo-inosamine to 3-O-MSI (L5-30) nih.govnih.govmos locus operonAbsent in Rm220-3 nih.gov
MosBCarbohydrate metabolism, potential regulatory role, aminotransferase (R. leguminosarum) core.ac.uknih.govmos locus operon
MosCMembrane transport protein (export of 3-O-MSI) nih.govrhizosphere.orgmos locus operon

The mos genes, along with the this compound catabolism (moc) genes, are closely linked and located on the symbiotic (Sym) plasmid in R. meliloti L5-30 and Rm220-3. ku.edunih.govresearchgate.netapsnet.org This close linkage suggests a co-evolutionary relationship and their importance in symbiosis. researchgate.net The association of this compound production with specific symbiotic plasmid types has been observed in R. meliloti and R. leguminosarum. psu.edu

Plasmids, as extrachromosomal genetic structures, play a crucial role in bacterial evolution by facilitating horizontal gene transfer, both within and between species. biorxiv.orgbiorxiv.orgfrontiersin.org The mos and moc genes have been successfully cloned into broad host-range vectors, enabling their mobilization and expression in other R. meliloti strains. researchgate.net This transfer capability highlights the potential for the dissemination of this compound synthesis and catabolism traits among rhizobial populations.

Transcriptional Regulation of this compound Biosynthesis

The expression of mos genes is tightly regulated, ensuring this compound production occurs under specific symbiotic conditions.

This compound synthesis is directly regulated by the symbiotic nitrogen-fixation regulatory gene nifA. ku.edunih.govpnas.org This regulation ensures that conditions within the nodule that initiate nitrogen fixation also trigger this compound synthesis. ku.edu The nifA gene product, NifA, is a positive regulator of nitrogen fixation genes (nif and fix) and requires the sigma factor encoded by ntrA (also known as rpoN) for its activity. pnas.orgapsnet.org

The promoter region of the mos locus shows strong homology to the nifH promoter and contains regulatory regions for both ntrA and nifA. pnas.org This structural similarity ensures that mos genes are transcriptionally regulated in a manner analogous to nitrogen fixation genes. pnas.org Studies have shown that nifA and ntrA regulatory genes are maximally expressed in bacteroids at the onset of nitrogen fixation, which correlates with the peak of this compound synthesis. nih.govresearchgate.net

The expression of mos genes is influenced by environmental factors, particularly oxygen availability. Low levels of this compound synthesis can occur early in the symbiotic interaction, even before visible nodule formation. nih.govresearchgate.net This early production is likely due to micro-aerobic induction of mos genes in free-living bacteria within infection threads or the rhizosphere. nih.govresearchgate.net This suggests that the micro-aerobic conditions prevalent during the initial stages of symbiosis act as environmental inducers for mos gene expression.

Temporal and Spatial Aspects of this compound Production within Nodules and the Rhizosphere

Rhizopines are synthesized by bacteroids within legume nodules and subsequently exuded into the rhizosphere. cabidigitallibrary.org The production of this compound, specifically L-3-O-methyl-scyllo-inosamine (3-O-MSI), has been detected in alfalfa roots as early as four days after germination (six days post-infection) with Sinorhizobium meliloti strain L5-30. nih.gov At this early stage, nodules are not yet visible, and the this compound concentration is very low (estimated at 67 pg/gfw). nih.gov

The concentration of this compound gradually increases, remaining low until approximately 16 days post-infection, at which point a significant 50-fold increase from day four is observed, coinciding with the establishment of well-developed nodules. nih.gov This temporal pattern aligns with the regulation of this compound synthesis by nifA/ntrA genes, which are maximally expressed in bacteroids during active nitrogen fixation. nih.gov

The spatial distribution of this compound production is primarily within the nodules, where bacteroids actively synthesize the compound. ku.educabidigitallibrary.org From the nodules, rhizopines are released into the rhizosphere, where they can be catabolized by free-living rhizobia of the same strain. psu.eduku.educabidigitallibrary.org This localized production and exudation into the surrounding soil environment are believed to contribute to the competitive advantage of this compound-producing strains in nodulation. psu.edunih.govfrontiersin.org

Molecular Mechanisms of Rhizopine Catabolism

Genetic Architecture and Components of Rhizopine Catabolism Genes (moc genes)

The moc genes are central to this compound catabolism, with their organization and the functions of their encoded proteins being critical for the pathway's operation.

The primary moc gene cluster responsible for 3-O-MSI catabolism in S. meliloti and R. leguminosarum bv. viciae is designated as mocCABRDE(F). fishersci.se These genes encode a suite of proteins with distinct enzymatic and regulatory roles, facilitating the uptake and subsequent degradation of this compound.

Gene/ProteinProposed FunctionHomology/CharacteristicsRole in Catabolism
MocAInositol (B14025) dehydrogenaseNAD(H)-dependent dehydrogenase; Homologous to myo-inositol dehydrogenase (IdhA)Continues catabolic process after demethylation. guidetopharmacology.org
MocBTransport proteinPeriplasmic-binding protein; Component of high-affinity ABC transport systemsTransports this compound (3-O-MSI) into the cell. guidetopharmacology.orguni.lu
MocCUnknown functionNo significant homology to known proteinsEssential for catabolism of both 3-O-MSI and scyllo-inosamine (SI); Proposed role in inositol catabolism. guidetopharmacology.orguni.lu
MocRRegulatory proteinGntR class bacterial regulator proteinActivates expression from the this compound-inducible promoter PmocB; Required for 3-O-MSI catabolism. guidetopharmacology.orguni.lu
MocDOxygenaseTOL-like oxygenase; Hydrocarbon oxygenaseComponent of ferredoxin oxygenase system; Converts methyl group of 3-O-MSI to hydroxyl group. guidetopharmacology.orgfishersci.sewikipedia.org
MocEFerredoxin[2Fe-2S] Rieske-like ferredoxinComponent of ferredoxin oxygenase system; Accepts electrons during demethylation. guidetopharmacology.orgfishersci.sewikipedia.org
MocFFerredoxin reductaseFerredoxin reductaseCompletes oxygenase system by transferring electrons from NADH to MocE; Not essential but contributes. guidetopharmacology.orgfishersci.sewikipedia.org

The moc genes are typically located on the Sym plasmid and are closely linked to the mos (synthesis) genes. guidetopharmacology.orgfishersci.sewikipedia.orgfishersci.co.uk

This compound uptake into the bacterial cell is primarily mediated by MocB. This protein functions as a periplasmic-binding protein, characteristic of high-affinity ATP-binding cassette (ABC) transport systems. guidetopharmacology.org MocB is responsible for the initial transport of 3-O-MSI into the cytoplasm. guidetopharmacology.org In some instances, MocB can interact with transmembrane domain components of other ABC inositol transporters, such as IntBC from Rhizobium leguminosarum bv. viciae 3841, to form a hybrid ABC this compound uptake system, which is crucial for sensitive this compound-inducible gene expression. uni.lu

Enzymatic Degradation Pathways of Rhizopines

The catabolism of this compound involves a series of enzymatic steps, beginning with a crucial demethylation reaction and subsequently integrating into broader inositol catabolic pathways.

Following the demethylation of 3-O-MSI to scyllo-inosamine (SI), the resulting compounds enter the general inositol catabolic pathway for further degradation. guidetopharmacology.org Research has demonstrated that a functional myo-inositol dehydrogenase (encoded by idhA) is essential for this compound utilization in Sinorhizobium meliloti. The MocA protein, an NAD(H)-dependent dehydrogenase, shows significant homology to myo-inositol dehydrogenase, suggesting its role in continuing the catabolic process downstream of the initial demethylation step. guidetopharmacology.org This integration highlights that this compound catabolism is not an isolated pathway but rather feeds into the broader metabolism of inositol derivatives, which are abundant in the rhizosphere and can serve as a nutrient source for various soil bacteria. uni.lu

Regulation of moc Gene Expression in Free-Living Rhizobia

The expression of the moc genes is tightly regulated to ensure that this compound catabolism occurs efficiently when the substrate is available. The primary regulatory protein identified is MocR, which belongs to the GntR class of bacterial regulators. uni.lu MocR binds to this compound, and this interaction activates the expression from the this compound-inducible promoter, PmocB. uni.lu Interestingly, while the mos (synthesis) genes are under the direct control of the NifA/NtrA regulatory system and are symbiotically regulated, the moc (catabolism) region is not controlled by common regulatory genes like nifA, ntrA, and ntrC. Furthermore, MocR and MocC have been observed to be constitutively expressed, suggesting a basal level of these proteins is maintained, possibly facilitating a rapid response to the presence of this compound or involvement in the metabolism of alternative carbon sources like myo-inositol. uni.lu

Strain-Specificity and Host-Range of this compound Catabolism

The ability to synthesize and catabolize rhizopines is not universally distributed among rhizobial species, exhibiting a distinct strain-specificity and influencing their competitive interactions within the rhizosphere. Approximately 10% of strains belonging to Rhizobium leguminosarum bv. viciae and Sinorhizobium meliloti are known to metabolize rhizopines apsnet.orgresearchgate.netcdnsciencepub.com. Notably, rhizopines have not been detected in other rhizobial species to date, and only members of the Rhizobiaceae family have been reported to possess Moc+ activity apsnet.orgnih.gov.

The distribution of moc genes among soil bacteria appears to be infrequent. A broad screening of 100 random soil isolates did not reveal the presence of moc genes nih.govnih.gov. However, a targeted examination of 50 different electrophoretic type strains within a worldwide R. meliloti collection identified moc genes in a limited number of strains, specifically L5-30, S33, 102F51, and 74B3. These strains were also found to be capable of both synthesizing (Mos+) and catabolizing (Moc+) this compound nih.gov.

Genetic analyses indicate that the distribution of this compound synthesis (Mos+) is independent of the host plant's genotype. Instead, it is strongly associated with specific types of symbiotic plasmids microbiologyresearch.org. Furthermore, comparative studies of gene sequence divergence have shown that moc genes are more conserved than mos genes in both R. meliloti and R. leguminosarum. The lesser divergence of mos and moc genes in R. leguminosarum compared to R. meliloti suggests a more recent evolutionary trajectory for these genes in the former species microbiologyresearch.org.

Despite the specific nature of this compound catabolism to certain rhizobial strains, this compound-catabolizing activity has been detected in diverse soil and rhizosphere environments. Quantitative assessments have estimated this activity to range between 10^6 and 10^7 catabolic units per gram of soil nih.gov. Isolation efforts have yielded a variety of bacterial strains capable of growing on scyllo-inosamine (SI), some of which can also catabolize 3-O-MSI nih.gov. This observation implies that 3-O-MSI may not always be the preferred metabolic substrate for these microorganisms nih.gov.

Table 1: Key Genes and Proteins in this compound Catabolism

Gene/ProteinFunctionOrganism(s)
MocBTransporter of this compound (3-O-MSI) into the cellRhizobium leguminosarum bv. viciae, Sinorhizobium meliloti researchgate.netapsnet.orgnih.govapsnet.org
MocDEComponent of ferredoxin oxygenase system; demethylates 3-O-MSI to scyllo-inosamine (SI)Rhizobium leguminosarum bv. viciae, Sinorhizobium meliloti researchgate.netapsnet.orgcaister.comnih.govapsnet.org
MocFFerredoxin reductase (completes oxygenase system, but not essential for catabolism)Rhizobium leguminosarum bv. viciae researchgate.netapsnet.orgnih.gov
MocANAD(H)-dependent dehydrogenase; continues catabolic processRhizobium leguminosarum bv. viciae, Sinorhizobium meliloti researchgate.netapsnet.orgnih.govapsnet.org
MocCContinues catabolic processRhizobium leguminosarum bv. viciae, Sinorhizobium meliloti researchgate.netapsnet.orgnih.govapsnet.org
MocRRegulator of MocDE and MocF in R. leguminosarum bv. viciae strain 1aRhizobium leguminosarum bv. viciae researchgate.netapsnet.orgnih.govapsnet.org
IdhAmyo-inositol dehydrogenase; essential for this compound utilization (integrates into inositol pathway)Sinorhizobium meliloti cdnsciencepub.comnih.govmicrobiologyresearch.org

Table 2: Strain-Specificity of this compound Catabolism (Moc+)

OrganismPercentage of Strains (approx.)Key FindingsReference
Rhizobium leguminosarum bv. viciae10%Metabolizes 3-O-MSI and SI; Moc genes on Sym plasmid apsnet.orgresearchgate.netcdnsciencepub.com
Sinorhizobium meliloti10%Metabolizes 3-O-MSI and SI; Moc genes on Sym plasmid; specific strains (L5-30, S33, 102F51, 74B3) are Moc+/Mos+ apsnet.orgresearchgate.netcdnsciencepub.comnih.gov
Other Rhizobium speciesNot foundRhizopines not found to date apsnet.org
Other soil bacteriaAbsentMoc genes generally absent from random soil isolates nih.govnih.gov

Ecological and Evolutionary Dynamics of Rhizopine Systems

Host Sanctions and the Evolutionary Stability of Rhizopine Production

The mutualistic relationship between leguminous plants and nitrogen-fixing rhizobia is critical for plant growth, yet it faces evolutionary challenges due to the potential for "cheating" by less cooperative bacterial symbionts. Host sanctions represent a crucial mechanism by which host plants can maintain the stability of this mutualism by penalizing rhizobial strains that provide fewer benefits, such as reduced nitrogen fixation umass.eduoup.comnih.gov.

Rhizobia differentiate into specialized nitrogen-fixing cells called bacteroids within the root nodules royalsocietypublishing.org. A key aspect influencing the evolutionary stability of the symbiosis is the fate of these bacteroids. In some legume species, such as pea, bacteroids undergo terminal differentiation and lose the ability to reproduce, meaning they leave no direct descendants after nodule senescence umass.eduuchicago.edu. In contrast, in legumes with determinate nodule growth, rhizobia often retain their reproductive capacity after differentiating into bacteroids uchicago.edu.

Host sanctions can manifest in various ways, including the reduction of resource allocation to less beneficial nodules or individual bacteroids, or even by limiting oxygen supply to inefficient symbionts umass.edunih.govresearchgate.netsachslab.com. For sanctions to be evolutionarily effective against cheating, they must impact the reproductive success of the less cooperative rhizobia umass.eduuchicago.edu. This poses a challenge in systems where bacteroids are terminally differentiated, as penalizing them directly would not affect their future generations umass.eduuchicago.edu.

In this context, rhizopines emerge as a fascinating mechanism that may contribute to the evolutionary stability of rhizobial cooperation, particularly in systems where bacteroids cannot reproduce. Rhizopines are unique compounds synthesized by bacteroids within the nodules royalsocietypublishing.orgfrontiersin.org. These compounds are believed to be catabolized exclusively by related free-living rhizobia in the surrounding soil or infection threads that possess specific degradation operons royalsocietypublishing.orgfrontiersin.orgnih.gov. This selective catabolism suggests that rhizopines could serve as a mechanism for bacteroids to preferentially benefit their kin (undifferentiated, reproductive rhizobia) in the rhizosphere royalsocietypublishing.org. By providing a nutrient source that only their relatives can utilize, bacteroids could indirectly enhance the fitness of their kin, thereby promoting the persistence of cooperative nitrogen-fixing genotypes even if the bacteroids themselves are terminally differentiated royalsocietypublishing.org.

Despite this apparent evolutionary advantage, this compound-producing genotypes are not universally prevalent royalsocietypublishing.org. Mathematical models investigating the evolutionary dynamics of this compound suggest that its success is highly dependent on the spatial genetic structure of the bacterial population royalsocietypublishing.org. This compound genotypes are predicted to be more likely to dominate in well-mixed populations, and their establishment may require a stochastic accumulation of this compound alleles royalsocietypublishing.org. This process can lead to increased spatial structure within rhizobium populations, potentially expanding the conditions under which nitrogen fixation can evolve through kin selection royalsocietypublishing.org.

Interspecies Interactions and the 'Public Good' Hypothesis of Rhizopines

Rhizopines are a class of inositol-derived molecules produced by a subset of rhizobial species within the bacteroids residing in legume root nodules frontiersin.orgnih.gov. These compounds are subsequently released into the rhizosphere, the soil region immediately surrounding plant roots frontiersin.orgnih.gov. The ecological significance of rhizopines extends beyond their role in kin selection, as they are also implicated in broader interspecies interactions within the rhizosphere, leading to their consideration under the 'public good' hypothesis.

The core of the 'public good' hypothesis for rhizopines lies in their catabolism. While primarily associated with rhizobia carrying specific degradation operons, the ability to catabolize rhizopines has also been observed in certain non-rhizobial bacteria frontiersin.orgnih.gov. This suggests that rhizopines, once released, may become accessible as a nutrient source to a wider range of rhizospheric bacteria, effectively functioning as a 'public good' frontiersin.orgnih.gov.

Research findings indicate that this compound-catabolizing rhizobial strains exhibit a fitness advantage during symbiosis, particularly during the early stages of nodule formation frontiersin.orgnih.gov. This advantage could stem from their ability to utilize rhizopines produced by other bacteroids or other compounds in the rhizosphere frontiersin.org. The accessibility of rhizopines to non-rhizobia, however, introduces complex evolutionary questions. If rhizopines are indeed a public good, then the producing rhizobia might face a "tragedy of the commons" scenario, where the benefits of production are shared broadly, potentially reducing the direct fitness advantage to the producer unifi.it. This dynamic could lead to exploitation by non-producing, but catabolizing, strains unifi.it.

The implications of rhizopines as a public good have been explored through mathematical modeling, which helps to understand the evolutionary pressures and stability of such systems frontiersin.orgnih.gov. These models consider how the production and consumption of rhizopines influence the competitive dynamics among different rhizobial strains and other soil microorganisms. The restricted, though not exclusive, capacity for this compound catabolism to a relatively small subset of bacteria suggests a nuanced public good, where benefits are not entirely universal but extend beyond the immediate kin of the producer frontiersin.orgnih.gov. This complex interplay highlights the intricate network of biochemical exchanges and evolutionary strategies that shape microbial communities in the rhizosphere.

Methodological Approaches in Rhizopine Research

Genetic Manipulation Techniques for Rhizopine Gene Studies

Genetic manipulation is fundamental to understanding the mos (synthesis) and moc (catabolism) gene clusters responsible for this compound metabolism, which are typically located on the symbiotic (Sym) plasmids of rhizobia. apsnet.orgadelaide.edu.aunih.gov

Transposon Mutagenesis and Targeted Gene Disruptions

Transposon mutagenesis has been a critical tool for identifying and delimiting genes essential for this compound catabolism. For instance, Tn5-B20 mutagenesis has been extensively used to define the moc gene cluster in Rhizobium leguminosarum bv. viciae and Sinorhizobium meliloti L5-30. apsnet.orgasm.orgresearchgate.netcaister.comnih.gov This technique involves inserting a transposon (like Tn5-B20) randomly into the bacterial genome, thereby disrupting genes and allowing researchers to observe the resulting phenotypic changes, such as the loss of this compound catabolism. apsnet.orgasm.org

Detailed studies employing Tn5 mutagenesis on the moc locus of S. meliloti L5-30 have revealed that four genes (mocA, mocB, mocC, and mocR) are essential for this compound degradation. nih.gov Similarly, in R. leguminosarum bv. viciae strain 1a, Tn5-B20 mutagenesis indicated that mocA and mocC are the only genes within the moc cluster required for scyllo-inosamine (SI) metabolism, while mocCABRD and mocE are essential for 3-O-MSI catabolism. apsnet.org

Table 1: Key Genes Identified by Transposon Mutagenesis for this compound Catabolism

Gene LocusOrganism (Strain)Function/Role in CatabolismReference
mocCABRS. meliloti L5-30Essential for 3-O-MSI catabolism; mocA (dehydrogenase), mocB (transport), mocC (unknown), mocR (regulator) caister.comnih.gov
mocCABRD, mocER. leguminosarum bv. viciae 1aEssential for 3-O-MSI catabolism; mocA and mocC for SI catabolism apsnet.org
idhAS. melilotiEncodes myo-inositol dehydrogenase, essential for this compound utilization researchgate.net

Plasmid Construction and Gene Expression Systems

Plasmid construction is integral for cloning, expressing, and manipulating this compound synthesis (mos) and catabolism (moc) genes. Broad-host range vectors, such as pLAFRl and pGEM-7Zf(+), have been utilized to clone these gene regions for further characterization. psu.edu For instance, pPM1031, containing the R. meliloti L5-30 moc genes, and pPM1242, carrying the L5-30 mos genes, were constructed and used as probes in RFLP analyses. psu.edu

Studies on the moc locus of R. leguminosarum bv. viciae strain 1a involved subcloning fragments into plasmids like pPM1291 to test their ability to confer this compound catabolism to Moc- strains. apsnet.org More recently, advanced modular cloning systems, such as the Bacterial Expression Vector Archive (BEVA) compatible with Golden Gate cloning, have been developed. These systems allow for rapid and low-cost assembly of new vectors tailored for specific tasks, including the construction of this compound biosensors. researchgate.net Vectors like pOGG024 (pBBR1-based) and pOGG026 (RK2-based) have been used for gene expression in Rhizobium leguminosarum in laboratory cultures and in planta within nitrogen-fixing nodules on pea plants, respectively. researchgate.net

Molecular Genetic Characterization of this compound Strains

Characterizing this compound-producing and non-producing rhizobial strains at the molecular genetic level is crucial for understanding their diversity and evolutionary relationships.

Multilocus Enzyme Electrophoresis (MLEE) for Genotypic Analysis

Multilocus enzyme electrophoresis (MLEE) is a technique employed to determine the degree of genotypic similarity among rhizobial strains. psu.edumicrobiologyresearch.org This method detects allelic variation at chromosomally determined structural gene loci. psu.edumicrobiologyresearch.org For example, in a study of Rhizobium meliloti and Rhizobium leguminosarum strains, MLEE analysis of 14 loci was used to assess chromosomal genotypes. psu.edumicrobiologyresearch.orgresearchgate.net

Table 2: MLEE Analysis of this compound-Producing R. meliloti Isolates

Strain GroupNumber of IsolatesMean Genetic Distance (MLEE)Reference
This compound-producing13 (from 48 R. meliloti)Associated with subpopulation A1 (lower genetic distance) psu.edu
All strains48 R. melilotiHigher genetic diversity psu.edu

Research findings indicate that while this compound production in both R. meliloti and R. leguminosarum was independent of host genotype, it was consistently associated with particular symbiotic plasmid types. psu.edumicrobiologyresearch.org MLEE analysis of R. meliloti isolates partitioned them into distinct divisions, with all this compound-producing isolates clustering within a specific subpopulation (A1), suggesting a closer genetic relationship among them based on chromosomal markers. psu.edu

Restriction Fragment Length Polymorphism (RFLP) Analysis

Restriction Fragment Length Polymorphism (RFLP) analysis is a powerful technique used to assess genetic similarity and relationships, particularly of symbiotic plasmids and specific gene regions. psu.edumicrobiologyresearch.orgcore.ac.uk Genomic DNA is digested with restriction enzymes, and the resulting fragments are separated by electrophoresis, then blotted and hybridized with specific probes. psu.edu

RFLP analysis has been applied to characterize the nod gene regions of symbiotic plasmids and the moc (catabolism) and mos (synthesis) gene regions of this compound producers. psu.edunih.gov For instance, RFLP analysis of the nod region was used to assess the genetic similarity of symbiotic plasmids in R. meliloti and R. leguminosarum strains. psu.eduresearchgate.net This analysis revealed that this compound production was associated with specific symbiotic plasmid types, and that mos genes showed greater sequence divergence than moc genes in both species. nih.govmicrobiologyresearch.org

Table 3: RFLP Analysis Findings on this compound Gene Regions

Gene RegionOrganismKey FindingReference
nod regionR. meliloti, R. leguminosarum bv. viciaeSymbiotic plasmid genotypes of this compound producers were significantly more similar than those of other isolates. psu.eduresearchgate.net
moc genesR. meliloti, R. leguminosarumVery similar RFLP patterns between strains, suggesting conservation. psu.edunih.gov
mos genesR. meliloti, R. leguminosarumShowed greater sequence divergence than moc genes. microbiologyresearch.org

In Planta and In Vitro Experimental Designs for Symbiotic Studies

Investigating this compound's role in the Rhizobium-legume symbiosis requires both in planta (within the plant) and in vitro (laboratory-controlled) experimental designs.

In planta studies often involve nodulation assays , where plants are inoculated with rhizobial strains, and nodule formation and occupancy are monitored. frontiersin.orgvienna-scientific.com These assays can be single inoculation experiments to assess nodulation proficiency or co-inoculation experiments to evaluate competitive nodulation. frontiersin.orgfrontiersin.org For example, experiments with Rhizobium meliloti L5-30 involved inoculating lucerne plants in pots and monitoring the relative frequencies of wild-type and mutant strains in the nodule-inhabiting bacterial population over time. asm.org Studies have shown that this compound-producing strains exhibit a competitive advantage in nodulation over non-rhizopine-producing strains, particularly in competitive scenarios. ajol.infooup.com

In vitro experimental designs are crucial for dissecting the biochemical pathways of this compound catabolism and synthesis. Catabolism assays typically involve incubating bacterial cultures with nodule extracts containing this compound (e.g., 3-O-MSI) or synthetic this compound, and then assessing the degradation of the compound. asm.orgnih.gov High-voltage paper electrophoresis (HVPE) is a technique used to detect and quantify this compound catabolism by observing the disappearance of the compound or the formation of breakdown products. nih.govresearchgate.net Researchers also utilize liquid and solid media containing scyllo-inosamine (SI) or other inositol (B14025) derivatives as sole carbon and nitrogen sources to enrich and isolate this compound-catabolizing bacteria. asm.orgnih.gov

Table 4: Experimental Designs and Key Findings in this compound Symbiotic Studies

Experimental DesignObjectiveKey FindingsReference
In planta Nodulation Assays (Co-inoculation)Assess competitive nodulation advantageThis compound-producing strains show competitive nodulation advantage over non-rhizopine strains. ajol.infooup.com
In planta Nodule Occupancy MonitoringEstimate relative frequencies of strains in nodulesLess than 10% of nodules examined were occupied by more than one strain in R. meliloti experiments. asm.org
In vitro Catabolism Assays (HVPE)Determine this compound degradation abilityUsed to confirm this compound catabolism by bacterial isolates and define catabolic units. nih.govresearchgate.net
In vitro Enrichment CulturesIsolate this compound-catabolizing bacteriaIdentified diverse bacterial genera capable of utilizing scyllo-inosamine. asm.orgnih.gov

These integrated methodological approaches provide a comprehensive understanding of this compound's molecular mechanisms and its ecological significance in the Rhizobium-legume symbiosis.

Competition Experiments for Nodulation Occupancy

Competition experiments are crucial for assessing the fitness advantage conferred by this compound production and catabolism in the complex rhizosphere environment. It has been hypothesized that rhizopines act as exclusive growth substrates, thereby enhancing the competitive ability of rhizopial strains that can synthesize and catabolize them uni.lu.

Studies involving Rhizobium meliloti L5-30, a this compound-producing strain, and its mutants (deficient in either synthesis or catabolism) have provided key insights. When wild-type, this compound-producing R. meliloti L5-30 was inoculated onto lucerne host plants in competition with a mutant deficient in this compound catabolism, the ability to catabolize this compound provided a clear competitive advantage uni.luuni.lu. This advantage manifested as enhanced rates of nodulation by the catabolizing strain. Conversely, the ability to solely synthesize this compound, without the capacity for catabolism, did not confer an apparent advantage in these competitive scenarios uni.luuni.lu.

These findings suggest that while rhizopines can act as proprietary growth substrates, their role in competitive nodulation is primarily driven by the capacity of the rhizobial strain to utilize these compounds. The mos (synthesis) and moc (catabolic) genes are both essential for a this compound-producing strain to exhibit an intra-species nodulation advantage over non-rhizopine strains uni.lunih.gov. However, the results of some experiments were not entirely consistent with the hypothesis that the sole role of rhizopines is to act as proprietary growth substrates for the free-living population of the producing strain uni.lu.

Nodulation competitiveness is a complex trait, influenced by factors such as the efficiency of rhizosphere colonization, the speed of root infection, and compatibility with the host plant scitoys.com. Low inoculum levels are often used in competition experiments to minimize bias, especially when there are growth rate differences between strains wikipedia.org.

Exogenous Application Studies and their Implications for Nodulation

Exogenous application studies involve directly supplying this compound to the plant roots to observe its effects on nodulation, independent of the bacterial synthesis within nodules. Research on the exogenous application of 3-O-methyl-scyllo-inosamine (3-O-MSI) to lucerne rootlets inoculated with Sinorhizobium meliloti strains (both this compound-synthesizing and non-synthesizing) revealed interesting implications for nodulation uni.lu.

Initially, an observed delay in nodule formation occurred in the presence of exogenously applied this compound uni.lu. However, a significant increase in the total number of nodules formed was subsequently observed on this compound-treated roots compared to untreated controls uni.luguidetopharmacology.org. This stimulatory effect on nodule number was noted regardless of whether the inoculating rhizobial strain possessed the genetic machinery for this compound catabolism, suggesting that this compound catabolism did not influence the final nodule count after a certain period (e.g., 30 days) in this context uni.lu.

Biosensor Development for this compound Detection and Signaling Analysis

The development of biosensors has revolutionized the ability to detect and analyze this compound signaling in real-time within the rhizosphere. These biosensors are engineered to specifically recognize this compound and respond by activating reporter gene expression, often resulting in a measurable signal like bioluminescence or fluorescence fishersci.co.uk.

The core principle involves engineering this compound-inducible promoters into bacterial strains. This creates a signaling circuitry that facilitates exclusive communication between this compound-producing (RhiP) plants and the engineered bacterial strains fishersci.co.uk. For instance, a lux biosensor, which produces bioluminescence, has been successfully used to detect this compound exudation from Medicago sativa roots nodulated by this compound-positive Sinorhizobium meliloti L5-30. This bioluminescence was absent when roots were nodulated by a this compound-deficient mutant, demonstrating the specificity of the biosensor.

Further advancements have led to the construction of new biosensor plasmids, such as pSIR05, which exhibit minimal impact on host cell growth in vitro and show significantly improved stability of expression in situ on RhiP barley roots compared to earlier versions fishersci.co.uk. Experiments have shown that a sub-population of Azorhizobium caulinodans cells carrying pSIR05 can effectively sense this compound and activate gene expression when colonizing RhiP barley roots, although these engineered bacteria were observed to be mildly defective in colonization compared to the wild-type parent strain fishersci.co.uk.

These biosensors are highly specific, responding to rhizopines but not to other chemically similar plant polyols, which is crucial for their application in complex soil environments. The ongoing development of this compound biosensors represents a significant step towards establishing robust plant-dependent control of bacterial gene expression, with potential applications in optimizing agricultural productivity by precisely manipulating the root microbiota fishersci.co.uk.

Mathematical and Computational Modeling of this compound Evolutionary Dynamics

Mathematical and computational modeling provide powerful tools to investigate the evolutionary dynamics of this compound within rhizobial populations, particularly concerning its role in kin selection and the maintenance of mutualism. These models aim to understand how the production and catabolism of this compound influence the fitness and distribution of rhizobial genotypes over time and space.

One key aspect explored by these models is the concept of rhizopines as a mechanism for bacteroids (terminally differentiated, nitrogen-fixing cells within nodules) to preferentially benefit their free-living kin. By producing rhizopines, which can only be catabolized by related free-living rhizobia, bacteroids may provide a private nutritional source that enhances the survival and reproduction of their kin, even when the bacteroids themselves cannot reproduce.

Mathematical models have demonstrated that the success of this compound genotypes is strongly influenced by the spatial genetic structure of the bacterial population. Specifically, this compound is predicted to be more likely to dominate in well-mixed populations. Furthermore, the evolution of the this compound trait appears to involve a positive frequency-dependent process, meaning that a certain stochastic accumulation of this compound alleles is necessary for its establishment within a population. This dynamic can lead to increased spatial structure in rhizobium populations and may broaden the conditions under which the nitrogen-fixing mutualism can evolve and be maintained through kin selection.

Computational modeling, as a broader discipline, is essential for simulating complex biological interactions and predicting evolutionary outcomes that might be difficult to observe experimentally. In the context of this compound, these models provide important clues about the conditions required for this compound evolution and generate testable predictions for empirical surveys.

Biotechnological Applications and Synthetic Biology of Rhizopine Systems

Enhancing Symbiotic Nitrogen Fixation through Rhizopine Signaling

Directing Nitrogenase Expression and Ammonia (B1221849) Release

Nitrogen fixation, catalyzed by the nitrogenase enzyme in diazotrophic bacteria, is an energy-intensive process typically regulated by nitrogen starvation and repressed by ammonia assimilation researchgate.netnih.gov. To overcome this natural regulation and enable controlled ammonia supply to plants, synthetic biology approaches utilize this compound as a signaling molecule. Engineered diazotrophic bacteria can be modified to excrete ammonia by interfering with the activity of glutamine synthetase (GS), an enzyme crucial for ammonia assimilation researchgate.netnih.gov.

A key strategy involves the use of a this compound-inducible genetic system. For instance, in engineered strains like Azorhizobium caulinodans AcLP, a this compound-inducible nifAL94Q/D95Q-rpoN cassette can be introduced to drive nitrogenase expression and N2 fixation specifically in response to the presence of scyllo-inosamine (SI), a type of this compound nih.govresearchgate.net. This expression is activated by the transcription factor MocR, which binds to SI and initiates transcription from the PmocB promoter nih.govresearchgate.netnih.gov. To ensure ammonia release rather than assimilation, a unidirectional adenylyltransferase (uAT) can be expressed under the control of NifA. This uAT shuts down GS through adenylylation, thereby preventing ammonia assimilation and promoting its diffusion out of the bacterial cell nih.govresearchgate.net. This mechanism also alleviates the negative feedback repression on nitrogenase expression and NifA activity nih.govresearchgate.net.

This sophisticated, multi-layered control circuitry aims to create "synthetic symbioses" where N2 fixation and ammonia excretion are specifically activated in diazotrophic bacteria colonizing transgenic this compound-producing cereal crops researchgate.netnih.govresearchgate.netox.ac.uk. This targeted delivery of fixed nitrogen to the crop minimizes the bacterial energy burden associated with continuous nitrogenase production and prevents the unintended provision of ammonia to non-target plants, such as weeds researchgate.netnih.govresearchgate.netox.ac.ukukri.orgrsb.org.uk.

Strategies for Sustained Ammonia Supply to Host Plants

Achieving a sustained and efficient supply of ammonia to host plants requires fine-tuned control over the this compound-mediated signaling pathway ukri.org. Research efforts focus on optimizing the this compound sensor within the bacteria and carefully tuning the expression of this compound biosynthesis genes in the plant to create a more effective synthetic interaction pnas.org. It is crucial to avoid excessive overexpression of SI biosynthesis genes in plants, as this could lead to metabolic defects in the plant and potentially enrich specialized bacteria in the rhizosphere that can catabolize the this compound as a carbon or nitrogen source, thereby competing with the engineered inoculants pnas.org.

Improving the sensitivity of this compound perception by bacteria and ensuring the stability of engineered gene function in situ are critical for practical applications nih.gov. Current this compound biosensors, for example, only enable perception by a sub-population (10–25%) of cells colonizing this compound-producing (RhiP) barley roots, resulting in in situ nitrogenase activity that is approximately 15% of that observed in wild-type systems nih.gov. To address this, a new biosensor plasmid, pSIR05, has been developed by carefully tuning the expression of this compound uptake genes. This plasmid demonstrates minimal impact on host cell growth in vitro and significantly improved stability of expression in situ on RhiP barley roots compared to earlier versions like pSIR02 researchgate.netnih.govnih.govox.ac.uk. However, bacteria carrying pSIR05 have shown a mild defect in colonizing RhiP barley roots, highlighting an ongoing challenge in optimizing these systems researchgate.netnih.govnih.govox.ac.uk.

Developing Advanced Genetic Tools for Rhizosphere Engineering

The development of advanced genetic tools is essential for engineering complex plant growth-promoting rhizobacteria (PGPR) traits and manipulating the rhizosphere microbiome.

Fine-Tuned Control Mechanisms for Gene Expression

While this compound signaling offers a novel synthetic plant-microbe signaling circuit, current systems often lack the fine-tuned control necessary for optimal application royalcommission1851.org. To achieve more dynamic and conditional control over gene expression, researchers are exploring the integration of this compound signaling with genetic logic gates royalcommission1851.org. A comprehensive toolkit for this compound-dependent expression of target genes is under development. This includes a library of fine-tuned -10 promoter variants of PmocB and PmocD, designed to broaden the induction range of gene expression nih.govukri.org.

Furthermore, amplifier circuits utilizing components like TraR1 and T7 polymerase are being explored to increase induction levels, while repression circuits employing elements such as TetR, LacI, or dCas9 can be used to precisely reduce gene expression ukri.org. These tools facilitate optimized this compound-dependent expression of the nitrogenase master regulator nifA and partial repression of glnA in bacteria like Azorhizobium caulinodans ORS57, thereby promoting N2 fixation and ammonia secretion in a controlled manner ukri.org. The prevalence of multi-sensor oxygen regulation in rhizobia suggests that such fine-tuned control mechanisms are crucial for maximizing the effectiveness of symbiotic interactions plos.org.

Broadening the Host Range of this compound-Responsive Bacteria

A significant limitation of current this compound signaling systems is their functional restriction to a narrow group of alpha-proteobacteria nih.govroyalcommission1851.org. Broadening the host range of this compound-responsive bacteria is critical for applying PGPR traits to a wider variety of host plants royalcommission1851.org. Research indicates that this restricted functionality is not due to an inability of distantly related bacteria to transport this compound (e.g., E. coli can transport SI), nor is it due to a requirement for accessory sigma factors found in some rhizobia nih.gov. Instead, it is likely attributable to an incompatibility between the this compound-sensing transcriptional machinery and the promoters in more diverse bacterial species nih.gov.

To expand the host range beyond alpha-proteobacteria, more complex engineering strategies may be required, such as the development of hybrid RNA-polymerases, aptamers, or engineered metabolite-responsive transcription factors nih.gov. Additionally, while overexpression of transmembrane components (e.g., intBC) for this compound uptake can negatively impact host cell growth, careful tuning of their expression levels has been shown to improve biosensor functionality without detrimental effects nih.gov.

Potential for Improved Rhizobial Inoculants and Rhizosphere Colonization by Other Microorganisms

This compound systems hold substantial potential for developing improved rhizobial inoculants and promoting the colonization of the rhizosphere by other beneficial microorganisms researchgate.netresearchgate.net. The "this compound concept" posits that rhizobia possessing this compound genes can redirect nodule metabolites to create selective growth substrates, providing a competitive advantage to the nodule-eliciting strain in the rhizosphere researchgate.netrsb.org.ukresearchgate.net. The ability to catabolize this compound has been shown to enhance nodulation competitiveness and rates researchgate.net.

This principle is analogous to observations with transgenic plants producing opines, which can remodel the rhizosphere to favor opine-catabolizing bacteria rsb.org.uk. By engineering plants to produce rhizopines and endophytes to catabolize them, a biased rhizosphere could be generated, selecting for and promoting the thriving of desired microorganisms near plant roots rsb.org.uk. This approach could effectively overcome the competitive disadvantage often faced by engineered nitrogen-fixing bacteria when introduced into complex soil environments rsb.org.uk.

Furthermore, this compound control can function as a synthetic "toggle switch," ensuring that nitrogen fixation or other engineered beneficial traits are expressed only in the immediate vicinity of the transgenic plants rsb.org.uk. This precise spatial control is crucial for efficient nutrient delivery and resource allocation. The system could also be adapted to incorporate a "kill switch" mechanism, where engineered bacteria are made this compound auxotrophs, meaning they only survive in the presence of this compound. This would prevent the escape and proliferation of modified organisms beyond the intended plant root zone, addressing critical biocontainment concerns rsb.org.uk. The overarching goal is to develop plant-controlled symbioses where rhizosphere bacteria exhibit desired functionalities, such as nitrogen fixation or phosphorus solubilization, exclusively when in contact with a this compound-producing host plant nih.gov. Advances in molecular tools, including gene editing technologies like CRISPR, are creating new opportunities for precisely engineering plants to recruit and interact with beneficial microbes frontiersin.org. Engineering plants to exude specific compounds that are exclusively consumed by target microbes is a promising strategy for manipulating rhizosphere microbiome composition frontiersin.orgmurdoch.edu.au.

Future Perspectives and Research Challenges

Elucidating the Precise Molecular Mechanisms of Rhizopine Action in Nodulation

A primary challenge and a frontier of research is to unravel the precise molecular cascade initiated by this compound in the context of nodulation and rhizobial fitness. While the genetic basis for this compound synthesis (mos genes) and catabolism (moc genes) has been identified, a detailed mechanistic understanding of its signaling role is still unfolding. researchgate.netresearchgate.net

The key molecular players in this compound action include the MocR transcriptional regulator and a dedicated ATP-binding cassette (ABC) transporter system. nih.gov this compound is transported into the bacterial cytoplasm via this transporter, where it is thought to bind to the MocR protein. nih.gov This binding event activates MocR, which in turn induces the expression of the moc gene operon, leading to the catabolism of this compound. nih.gov This provides the bacterium with a source of carbon and nitrogen, thereby enhancing its competitiveness in the rhizosphere. researchgate.net

Future research must focus on the downstream effects of MocR activation beyond simple catabolism. Identifying the full regulon of MocR will be crucial. It is plausible that MocR influences the expression of other genes involved in nodulation efficiency, stress response, or biofilm formation, thus providing a more comprehensive competitive advantage.

Table 1: Key Molecular Components in this compound Action

ComponentGene(s)Function
This compound SynthesismosEncode enzymes for the biosynthesis of this compound within the bacteroid.
This compound CatabolismmocEncode enzymes for the degradation of this compound in free-living rhizobia.
Transcriptional RegulatormocREncodes a protein that, upon binding this compound, activates the moc operon. nih.gov
Transport SystemmocB and othersEncodes components of an ABC transporter responsible for this compound uptake. nih.gov

Understanding the crystal structure of MocR in both its this compound-bound and unbound states will provide invaluable insights into its mechanism of activation and DNA binding. Furthermore, elucidating the kinetics of this compound transport and catabolism will be essential for developing accurate models of its impact on rhizobial population dynamics.

Understanding the Ecological Drivers of this compound Distribution and Diversity

The distribution of this compound-producing rhizobia in natural ecosystems is not uniform, suggesting that specific ecological factors drive their prevalence and diversity. researchgate.net The ability to both synthesize and catabolize a specific this compound is often encoded on the symbiotic plasmid (Sym plasmid) of the rhizobial strain, indicating a co-evolutionary process. researchgate.netadelaide.edu.au

Competition studies have demonstrated that rhizobia capable of catabolizing a this compound have a significant advantage in nodule occupancy when in the presence of a this compound-producing strain. researchgate.net This "private" nutritional source is a powerful selective pressure. However, the broader ecological drivers influencing the success of this strategy remain largely unexplored.

Key research questions in this area include:

Soil Physicochemical Properties: How do factors such as soil pH, nutrient availability (particularly carbon and nitrogen), and soil type influence the survival and competitiveness of this compound-producing strains? mdpi.com

Host Plant Genotype: To what extent does the host plant's genetic makeup influence the production of rhizopines by its symbiotic partner? nih.govelifesciences.org Different legume species and even different cultivars may create distinct nodule environments that could affect this compound synthesis.

Native Microbial Community: How do interactions with other soil microorganisms, including other rhizobia, fungi, and bacteria, affect the production and utilization of rhizopines? The presence of other microbes that can potentially degrade or utilize rhizopines could diminish the competitive advantage they provide. nih.gov

Long-term ecological studies that correlate the presence and diversity of mos and moc genes with detailed environmental parameters will be crucial. Furthermore, laboratory-based competition assays under varying environmental conditions will help to dissect the specific factors that favor the this compound-mediated symbiotic strategy.

Optimizing Synthetic this compound Signaling Circuitry for Agricultural Impact

One of the most exciting future directions for this compound research lies in the field of synthetic biology. Scientists are actively engineering non-leguminous crop plants, such as barley, to produce rhizopines and exude them into the rhizosphere. nih.govadelaide.edu.au The goal is to create a specific communication channel to control the behavior of co-inoculated, engineered bacteria. adelaide.edu.au

This "transkingdom signaling" has the potential to revolutionize agriculture by enabling precise control over beneficial plant-microbe interactions. adelaide.edu.au For example, this compound-producing cereals could be paired with engineered bacteria that, upon sensing this compound, activate genes for nitrogen fixation, phosphate (B84403) solubilization, or the production of plant growth-promoting hormones. adelaide.edu.au

Table 2: Research Findings in Synthetic this compound Signaling

Research AreaKey Finding
Engineering this compound Production in Cereals The synthetic pathway for this compound biosynthesis has been successfully transferred to and expressed in barley, leading to the production and exudation of this compound into the rhizosphere. nih.govadelaide.edu.au
Development of this compound Biosensors Bacteria have been engineered with biosensor plasmids that can sense this compound and activate the expression of reporter genes, such as those for luminescence or fluorescence. nih.govscispace.com
Control of Nitrogen Fixation This compound biosensors have been used to control the expression of the nitrogenase master regulator, nifA, demonstrating the potential for plant-dependent activation of nitrogen fixation in engineered bacteria. nih.gov

However, significant challenges remain in optimizing these synthetic circuits for real-world agricultural applications. Key areas for future research include:

Tuning Gene Expression: Overexpression of the this compound uptake and catabolism genes can place a metabolic burden on the engineered bacteria, potentially reducing their fitness and colonization ability. nih.gov Future work will focus on fine-tuning the expression of these genes using promoters and ribosome binding sites of varying strengths to achieve a balance between responsiveness and metabolic cost.

Improving Biosensor Sensitivity and Specificity: The sensitivity and specificity of the this compound biosensors need to be optimized to ensure a robust response to the concentrations of this compound realistically achievable in the rhizosphere, while avoiding activation by other soil compounds.

Field Stability and Competitiveness: The stability of the engineered genetic circuits in bacteria over multiple generations in a complex soil environment needs to be ensured. Furthermore, the engineered bacteria must be able to compete effectively with the native soil microbiome to colonize the plant roots.

Integrating this compound Research with Broader Plant Microbiome Studies

The study of rhizopines should not exist in isolation but rather be integrated into the broader context of plant microbiome research. The ability to establish a specific and controllable communication channel with a particular group of bacteria in the rhizosphere offers a powerful tool to dissect the complex interactions within the entire microbial community.

Engineered this compound signaling can be used as a targeted perturbation to study the response of the wider microbiome. For example, by activating a specific function in an engineered bacterium, researchers can observe the cascading effects on the composition and function of the surrounding microbial community through techniques like metagenomics and metatranscriptomics. researchgate.netaffrc.go.jp

The microbiome itself can be viewed as a biosensor of the plant's physiological state and its environment. nih.govbiorxiv.org By introducing a well-characterized this compound signaling circuit, researchers can create a defined input into this complex system, allowing for a more controlled study of the microbiome's response to specific stimuli. This approach can help to move from correlational studies of the microbiome to a more mechanistic understanding of cause and effect in plant-microbe interactions.

Q & A

Q. What experimental methodologies are recommended for identifying rhizopine biosynthesis pathways in nitrogen-fixing bacteria?

To study this compound biosynthesis, combine genetic screening (e.g., mutagenesis of Sinorhizobium meliloti or Rhizobium strains) with metabolomic profiling. Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect this compound and its intermediates in bacterial cultures under nitrogen-limited conditions. Validate candidate genes via knockout strains and complementation assays .

Q. How can researchers determine the ecological role of this compound in legume-rhizobia symbiosis?

Design greenhouse experiments with legume hosts (e.g., Medicago truncatula) inoculated with this compound-producing and non-producing bacterial strains. Measure nodulation efficiency, plant biomass, and nitrogen fixation rates (via acetylene reduction assays). Compare transcriptomic data from nodule tissues to identify this compound-regulated host genes .

Q. What are the challenges in isolating and purifying this compound from complex biological matrices?

this compound is often present in low concentrations in rhizospheric samples. Use solid-phase extraction (SPE) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification. Optimize protocols by spiking samples with synthetic this compound standards to validate recovery rates .

Advanced Research Questions

Q. How can conflicting data on this compound’s oxygen sensitivity in nitrogenase regulation be resolved?

Replicate experiments under strictly controlled micro-oxic conditions (e.g., using anaerobic chambers with 0.1–1% O₂). Compare nitrogenase activity in Rhizobium strains expressing wild-type vs. oxygen-tolerant NifA variants (e.g., NifAL94/D95Q) with/without this compound induction. Use flow cytometry to quantify GFP reporter activity under varying O₂ levels .

Q. What strategies are effective for engineering this compound-mediated cross-kingdom signaling in non-legume systems?

Develop synthetic biology approaches by integrating this compound synthesis (mos genes) into plant-growth-promoting bacteria (e.g., Pseudomonas fluorescens) and receptor systems into host plants. Test bidirectional communication using split-luciferase assays or fluorescence-based biosensors. Ensure controlled expression via inducible promoters (e.g., arabinose or tetracycline-dependent systems) .

Q. How do researchers address discrepancies in this compound’s role in ammonia assimilation across bacterial species?

Perform comparative metabolomics on Bradyrhizobium japonicum (this compound-negative) and Sinorhizobium meliloti (this compound-positive) under ammonia-replete vs. deplete conditions. Quantify glutamine synthetase (GS) activity and adenylation states via Western blotting with anti-adenylylation antibodies. Cross-validate findings using isotopic tracing (¹⁵N-labeled NH₃) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on bacterial gene expression?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values for this compound-induced GFP fluorescence. Use ANOVA with post-hoc Tukey tests to compare means across concentrations. For RNA-seq data, employ differential expression pipelines (e.g., DESeq2) and gene set enrichment analysis (GSEA) .

Q. How should researchers design longitudinal studies to assess this compound persistence in soil microbiomes?

Conduct microcosm experiments with soil samples treated with ¹³C-labeled this compound. Track isotopic incorporation via stable isotope probing (SIP)-metagenomics. Include controls with autoclaved soil to distinguish biotic vs. abiotic degradation. Use qPCR to monitor mos gene abundance over time .

Q. What criteria should guide the selection of model organisms for this compound research?

Prioritize strains with well-annotated genomes (e.g., Sinorhizobium meliloti 1021), established genetic tools, and compatible host plants. For ecological studies, use isolates from diverse geographic regions to capture natural variation in this compound production .

Data Interpretation & Reporting

Q. How can researchers reconcile low this compound detection rates in field studies compared to lab conditions?

Analyze environmental variables (e.g., soil pH, organic matter, and competing microbial communities) using multivariate regression. Validate lab-to-field translatability by conducting mesocosm trials with soil from natural habitats. Report detection limits and recovery rates explicitly in supplementary materials .

Q. What ethical considerations apply when engineering this compound-dependent bacterial consortia for agricultural use?

Follow NIH and institutional biosafety guidelines for genetically modified organisms (GMOs). Conduct risk assessments for horizontal gene transfer and unintended ecological impacts. Disclose all containment strategies (e.g., auxotrophy or kill-switch systems) in methodology sections .

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